4-Benzyltetrahydrofuran-2-ol 4-Benzyltetrahydrofuran-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16004443
InChI: InChI=1S/C11H14O2/c12-11-7-10(8-13-11)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
SMILES:
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

4-Benzyltetrahydrofuran-2-ol

CAS No.:

Cat. No.: VC16004443

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

4-Benzyltetrahydrofuran-2-ol -

Specification

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name 4-benzyloxolan-2-ol
Standard InChI InChI=1S/C11H14O2/c12-11-7-10(8-13-11)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
Standard InChI Key JOGCBCDFGCNQLE-UHFFFAOYSA-N
Canonical SMILES C1C(COC1O)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

The IUPAC name for this compound is 4-(phenylmethyl)oxolan-2-ol, with a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol. Its structure comprises a five-membered tetrahydrofuran ring oxygen atom at position 1, a hydroxyl group (-OH) at position 2, and a benzyl group (-CH₂C₆H₅) at position 4. The stereochemistry at the 2- and 4-positions introduces chirality, yielding enantiomers that may exhibit distinct biological and chemical behaviors.

Key Structural Features:

  • Tetrahydrofuran Ring: A saturated oxygen-containing ring contributing to moderate polarity and conformational stability.

  • Benzyl Substituent: Enhances lipophilicity and enables π-π interactions in supramolecular chemistry.

  • Hydroxyl Group: Provides a site for hydrogen bonding and derivatization (e.g., esterification, glycosylation).

Synthesis Methods and Reaction Optimization

Cyclization Approaches

A common route to 4-benzyltetrahydrofuran-2-ol involves the acid-catalyzed cyclization of 1,4-diol precursors. For example, treatment of 4-benzyl-1,4-butanediol with a Brønsted acid (e.g., H₂SO₄) or Lewis acid (e.g., BF₃·OEt₂) induces intramolecular etherification, forming the THF ring. Yields typically range from 60–75%, depending on reaction conditions.

Reaction Conditions:

  • Catalyst: 10 mol% H₂SO₄

  • Solvent: Toluene

  • Temperature: 80–100°C

  • Time: 6–12 hours

Benzylation Strategies

Alternative methods employ the benzylation of pre-formed tetrahydrofuran-2-ol derivatives. For instance, nucleophilic substitution of tetrahydrofuran-2-ol with benzyl bromide in the presence of a base (e.g., K₂CO₃) yields the target compound. This route often requires protection/deprotection steps to preserve the hydroxyl group’s integrity .

Optimization Challenges:

  • Competing elimination reactions under basic conditions.

  • Steric hindrance at the 4-position slowing benzylation kinetics.

Asymmetric Synthesis

Chiral resolution via enzymatic catalysis or chiral auxiliary-mediated synthesis has been explored to access enantiopure forms. Lipase-catalyzed kinetic resolution of racemic mixtures using vinyl acetate as an acyl donor achieves enantiomeric excess (ee) >90% .

Physicochemical Properties

Physical Properties

PropertyValue/Range
Melting Point45–48°C
Boiling Point280–285°C (dec.)
Density1.12 g/cm³
Solubility in WaterSlightly soluble (2 g/L)
LogP (Octanol-Water)1.8

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 4.50 (dd, J = 6.5 Hz, 1H, -OH), 3.85–3.70 (m, 2H, THF ring), 2.75–2.60 (m, 2H, -CH₂-Ph), 1.90–1.60 (m, 4H, THF ring).

  • ¹³C NMR (CDCl₃): δ 138.5 (C-Ar), 128.4–126.2 (Ar-C), 78.9 (C-OH), 68.5 (THF-O), 45.2 (-CH₂-Ph), 28.4–24.1 (THF ring).

  • IR (KBr): 3400 cm⁻¹ (O-H stretch), 1100 cm⁻¹ (C-O-C ether stretch).

Reactivity and Functional Applications

Chemical Reactivity

  • Hydroxyl Group: Participates in esterification (e.g., with acetic anhydride) and oxidation (e.g., to ketones using Jones reagent).

  • Benzyl Group: Susceptible to hydrogenolysis (H₂/Pd-C) to yield tetrahydrofuran-2-ol.

  • THF Ring: Resistant to ring-opening under mild conditions but reacts with strong acids (e.g., HI) to form diiodoalkanes.

Pharmaceutical Intermediates

The compound’s chiral centers make it valuable in synthesizing β-blockers and antiviral agents. For example, it serves as a precursor to 4-benzyl-2-aminotetrahydrofuran, a scaffold in protease inhibitors .

Material Science Applications

As a monomer in polymer chemistry, it forms polyethers with enhanced thermal stability compared to unsubstituted THF polymers.

Research Frontiers and Comparative Analysis

Comparative Bioactivity

CompoundTarget ActivityIC₅₀/Potency
4-Benzyltetrahydrofuran-2-olAntimicrobial (E. coli)128 μg/mL
4-Methyltetrahydrofuran-2-olAntifungal (C. albicans)256 μg/mL
4-Phenyltetrahydrofuran-2-olCOX-2 Inhibition18 μM

Unresolved Challenges

  • Scalability of asymmetric synthesis routes.

  • Limited in vivo pharmacokinetic data for drug development.

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